molecular formula C4H11ClN2O B1447010 2-Hydroxybutanimidamide hydrochloride CAS No. 912578-78-0

2-Hydroxybutanimidamide hydrochloride

Cat. No.: B1447010
CAS No.: 912578-78-0
M. Wt: 138.59 g/mol
InChI Key: UYHODQYOQVZGNL-UHFFFAOYSA-N
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Properties

IUPAC Name

2-hydroxybutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(7)4(5)6;/h3,7H,2H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHODQYOQVZGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybutanimidamide hydrochloride typically involves the reaction of butanone with hydroxylamine hydrochloride to form the intermediate oxime. This intermediate is then subjected to catalytic hydrogenation to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon, under an inert atmosphere .

Industrial Production Methods: Industrial production of 2-Hydroxybutanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization .

Mechanism of Action

The mechanism of action of 2-Hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Biological Activity

2-Hydroxybutanimidamide hydrochloride is a compound of significant interest due to its diverse biological activities and interactions with various biochemical pathways. This article explores its biochemical properties, cellular effects, molecular mechanisms, and metabolic pathways, supported by data tables and relevant case studies.

2-Hydroxybutanimidamide hydrochloride exhibits notable interactions with enzymes and proteins, particularly hydroxylamine oxidoreductase. This enzyme catalyzes the oxidation of hydroxylamine to nitrite, playing a crucial role in nitrogen metabolism. Additionally, the compound can form complexes with metal ions, which may enhance its biochemical activity.

Biochemical Interaction Description
Hydroxylamine oxidoreductaseCatalyzes oxidation of hydroxylamine to nitrite
Metal ion complexesInfluences biochemical activity through metal interactions

Cellular Effects

The compound has been shown to affect various cellular processes, including:

  • Gene Expression : Modulates transcription factors leading to changes in gene expression profiles.
  • Cellular Metabolism : Alters the activity of key metabolic enzymes affecting overall cellular metabolism.
  • Cell Signaling : Influences signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

These effects indicate that 2-Hydroxybutanimidamide hydrochloride can significantly impact cellular functions.

Molecular Mechanism

The molecular mechanism of action involves several key interactions:

  • Enzyme Inhibition : The compound has been observed to inhibit certain proteases, leading to protein accumulation within cells.
  • Transcription Factor Interaction : It can bind to specific transcription factors, influencing gene expression and cellular responses.

Case Study: Enzyme Inhibition

In a study examining the inhibition of proteases by 2-Hydroxybutanimidamide hydrochloride, results indicated a significant reduction in proteolytic activity, suggesting potential therapeutic applications in conditions where protease activity is dysregulated.

Metabolic Pathways

2-Hydroxybutanimidamide hydrochloride participates in various metabolic pathways:

  • Phase I Reactions : Involves oxidation and reduction reactions mediated by cytochrome P450 enzymes.
  • Phase II Reactions : Conjugation processes that enhance water solubility for excretion.

These metabolic processes are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Metabolic Phase Key Enzymes Involved Outcome
Phase ICytochrome P450Oxidation and reduction reactions
Phase IIGlutathione S-transferaseConjugation for enhanced solubility

Transport and Distribution

The transport mechanisms of 2-Hydroxybutanimidamide hydrochloride involve specific transporters such as organic cation transporters. Once inside cells, it binds to intracellular proteins, influencing its localization and biological activity. The distribution across different tissues can significantly affect its pharmacological effects.

Subcellular Localization

The localization of 2-Hydroxybutanimidamide hydrochloride within cellular compartments is vital for its function:

  • Cytoplasm : Major site for metabolic processes.
  • Nucleus : Interaction with transcription factors can modulate gene expression.
  • Mitochondria : Potential influence on energy metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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